

# Application Note: High-Sensitivity GC-MS Analysis of Phthalate Esters in Diverse Matrices

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## Compound of Interest

Compound Name: *Dimethyl cis-1,2,3,6-tetrahydrophthalate*

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## Abstract

Phthalate esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to improve the flexibility and durability of polymers.[1] Due to their widespread use in consumer products such as food packaging, medical devices, and toys, human exposure is a significant concern.[1] Many phthalates are considered endocrine disruptors and have been linked to various health issues, necessitating sensitive and reliable analytical methods for their quantification.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for the determination of phthalates due to its simplicity, speed, and the detailed structural information it provides.[2][4] This application note provides a detailed protocol for the quantification of common phthalate esters in liquid and solid samples using liquid-liquid extraction (LLE) and solid-phase extraction (SPE) followed by GC-MS analysis.

## Experimental Protocols

### Sample Preparation

Extreme care must be taken to avoid contamination during sample preparation, as phthalates are ubiquitous in the laboratory environment.[3] All glassware should be scrupulously cleaned,

rinsed with methanol, and oven-dried.[1][3] It is highly recommended to dedicate glassware specifically for phthalate analysis and to avoid the use of plastic materials.[1][4]

### 1.1. Liquid Samples (e.g., Beverages, E-liquids)

This protocol is adapted from methodologies for analyzing phthalates in soft drinks and e-liquids.[3][5]

- Materials:
  - 15 mL centrifuge tubes
  - Vortex mixer
  - Centrifuge
  - Extraction funnel
  - Glassware (volumetric flasks, pipettes, vials)[1]
  - Dichloromethane (HPLC or pesticide residue grade)[1]
  - n-Hexane (HPLC or pesticide residue grade)[1][5]
  - Methanol (HPLC or pesticide residue grade)[6]
  - Acetone (HPLC or pesticide residue grade)[1]
  - Internal Standard (ISTD): Benzyl benzoate[1][4]
  - Certified phthalate ester standard stock solution (1000 µg/mL)[1][3]
- Procedure:
  - Pipette 5.0 mL of the liquid sample into a 15 mL centrifuge tube.[3][6]
  - For e-liquid samples, add 2 mL of distilled water and vortex to mix.[5]

- Spike the sample with the internal standard solution (e.g., 10  $\mu$ L of a 100  $\mu$ g/mL Benzyl benzoate solution).
- Add 5 mL of dichloromethane or 10 mL of n-hexane to the tube.[3][5]
- For beverage samples, vigorously shake the mixture.[3] For e-liquids, use ultrasonic extraction.[5]
- Centrifuge the mixture to separate the layers.[5]
- Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for n-hexane) to a clean vial for GC-MS analysis.

### 1.2. Solid Samples (e.g., Polymers, Food Powders)

This protocol is a general approach based on methods for consumer products and food matrices.[7][8]

- Materials:
  - Sonicator
  - Centrifuge
  - Solid Phase Extraction (SPE) cartridges (e.g., C18)
  - Nitrogen evaporator
  - Tetrahydrofuran (THF)
  - Hexane
  - Methanol[7]
  - Dichloromethane[7]
- Procedure:
  - Weigh 1 gram of the homogenized solid sample into a glass container.[7]

- Add 45 mL of methanol and sonicate for 20 minutes.[\[7\]](#)
- Allow the extract to cool to room temperature and adjust the volume to 50 mL with methanol.[\[7\]](#)
- Take a 1 mL aliquot of the extract and centrifuge for 10 minutes.[\[7\]](#)
- For further cleanup, the supernatant can be passed through an SPE cartridge.
- Wash the SPE cartridge with 5 mL of dichloromethane three times to elute the analytes.[\[7\]](#)
- Evaporate the eluate to a final volume of 2.5 mL under a gentle stream of nitrogen before GC-MS analysis.[\[7\]](#)

## GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and target analytes.

### 2.1. Instrumentation

- Gas Chromatograph: Agilent 7890A GC System or equivalent[\[7\]](#)
- Mass Spectrometer: Agilent 5977C GC/MSD, Shimadzu QP2020 NX, or equivalent[\[5\]](#)[\[9\]](#)

### 2.2. Chromatographic Conditions

Parameter	Value	Reference
GC Column	J&W HP-5ms Ultra Inert (20 m x 0.18 mm, 0.18 µm) or DB-5MS (30 m x 0.25 mm, 0.25 µm)	[6][9]
Carrier Gas	Helium or Hydrogen	[3][9][10]
Flow Rate	1.0 mL/min (constant flow)	[3][6]
Inlet Temperature	280 °C - 320 °C	[2][3]
Injection Volume	1.0 µL	[2]
Injection Mode	Pulsed Splitless	[9]
Oven Program	Initial: 80-100°C (hold 1 min), Ramp 1: 10-15°C/min to 280°C, Ramp 2: 5°C/min to 310-320°C (hold 5-8 min)	[3][6][11]

### 2.3. Mass Spectrometer Conditions

Parameter	Value	Reference
Ionization Mode	Electron Ionization (EI)	[3]
Electron Energy	70 eV	[3]
Source Temperature	260 °C	[3]
Transfer Line Temp	300 °C	[3]
Acquisition Mode	Selected Ion Monitoring (SIM) for quantification, Full Scan for identification	[1][10]

## Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-MS analysis of phthalate esters.

Table 1: Linearity and Detection Limits

Phthalate Ester	Abbreviation	Calibration Range (ng/mL)	R <sup>2</sup>	LOD (ng/L)	LOQ (ng/L)	Reference
Dimethyl phthalate	DMP	1 - 1000	> 0.99	-	-	<a href="#">[9]</a>
Diethyl phthalate	DEP	1 - 1000	> 0.99	-	-	<a href="#">[9]</a>
Diisobutyl phthalate	DIBP	1 - 1000	> 0.99	-	-	<a href="#">[9]</a>
Dibutyl phthalate	DBP	1 - 1000	> 0.99	-	-	<a href="#">[9]</a>
Bis(2-ethylhexyl) phthalate	DEHP	2.5 - 1000	> 0.99	-	-	<a href="#">[9]</a>
Di-n-octyl phthalate	DNOP	1 - 1000	> 0.99	-	-	<a href="#">[9]</a>
Diisononyl phthalate	DINP	50 - 20000	> 0.99	-	-	<a href="#">[9]</a>
Diisodecyl phthalate	DIDP	50 - 20000	> 0.99	-	-	<a href="#">[9]</a>
Various Phthalates	-	0.1 - 200 µg/L	> 0.996	0.5 - 1.0	1.5 - 3.0	<a href="#">[6]</a>

Table 2: Recovery Rates in Spiked Samples

Matrix	Spiking Level	Analyte	Recovery (%)	Reference
Soft Drink	300 ng/mL	Various Phthalates	66 - 111	[3]
Soft Drink	1000 ng/mL	Various Phthalates	71 - 118	[3]
Edible Oil	40 µg/kg	15 Phthalates	70.11 - 115.33	[11]
Edible Oil	200 µg/kg	15 Phthalates	70.11 - 115.33	[11]
Edible Oil	400 µg/kg	15 Phthalates	70.11 - 115.33	[11]
Fragrances	-	Various Phthalates	94.9 - 105.6	[12][13]

## Experimental Workflow and Diagrams

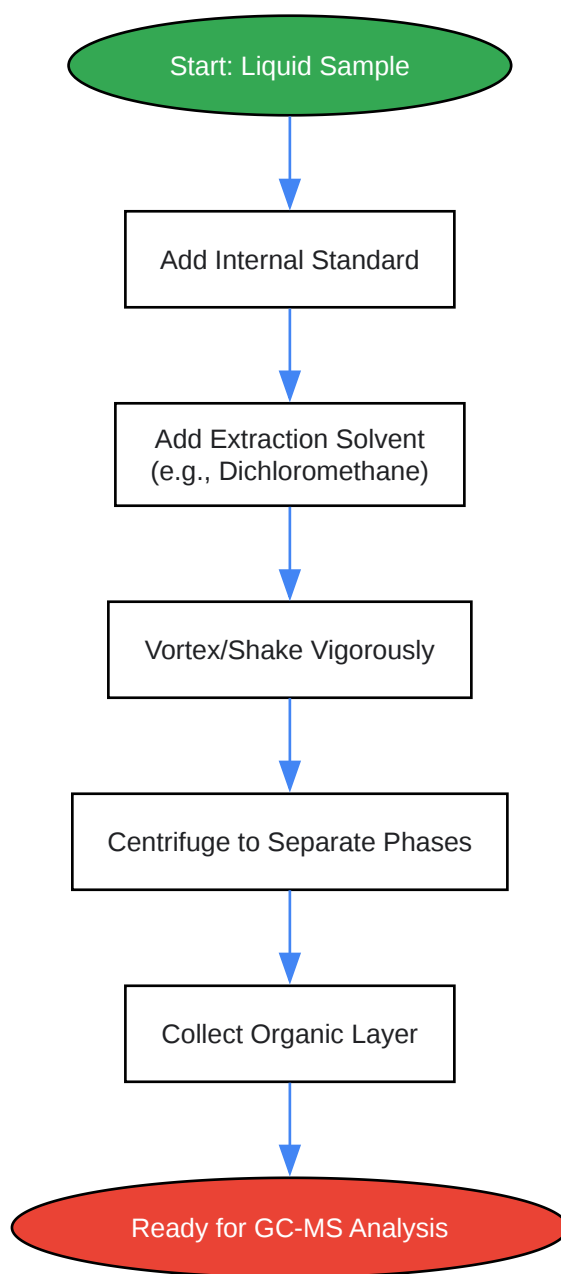
The overall workflow for phthalate ester analysis is depicted below.



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Caption: Overall workflow for GC-MS analysis of phthalate esters.

The logical relationship for sample preparation of a liquid sample using Liquid-Liquid Extraction (LLE) is detailed below.

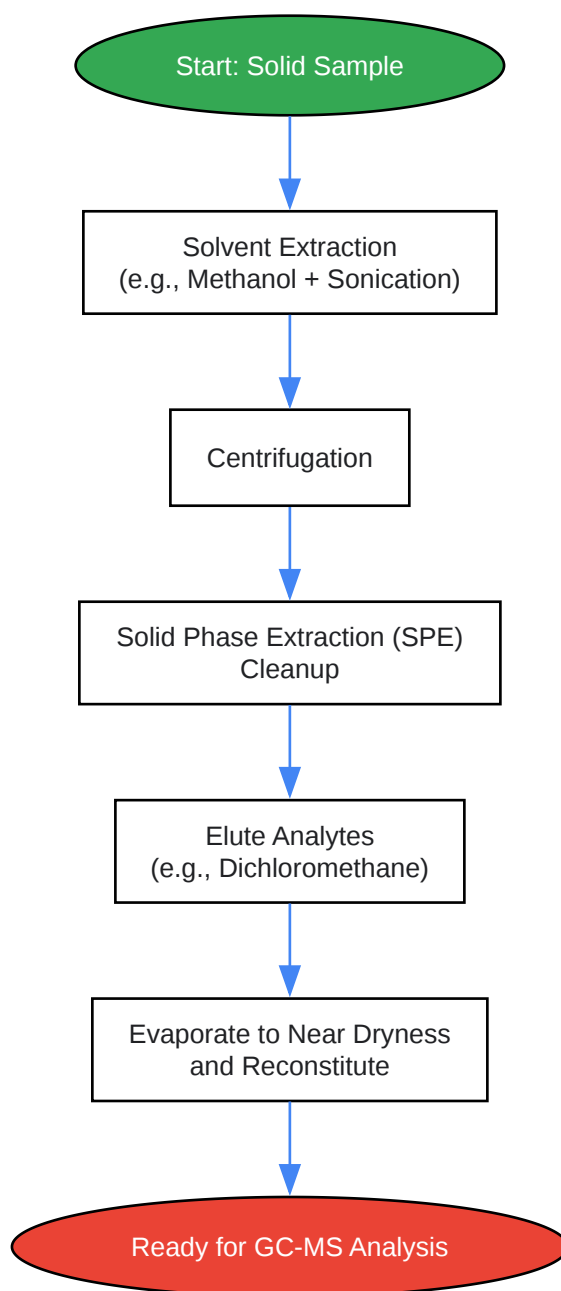


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Caption: Liquid-Liquid Extraction (LLE) workflow for liquid samples.

The process for preparing a solid sample using Solid Phase Extraction (SPE) is outlined in the following diagram.





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Caption: Solid Phase Extraction (SPE) workflow for solid samples.

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